molecular formula C9H6BrNO3S B15052196 6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B15052196
M. Wt: 288.12 g/mol
InChI Key: RDHGRDIFWRXTNN-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that features a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate typically involves the bromination of a benzothiazole precursor followed by esterification. One common method includes the reaction of 2-aminothiophenol with bromoacetic acid under acidic conditions to form the benzothiazole ring. Subsequent bromination and esterification steps yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of amino or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Hydrolysis: Formation of 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate
  • Methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate
  • Methyl 6-iodo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate

Uniqueness

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens may not, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

methyl 6-bromo-2-oxo-3H-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C9H6BrNO3S/c1-14-8(12)5-2-4(10)3-6-7(5)11-9(13)15-6/h2-3H,1H3,(H,11,13)

InChI Key

RDHGRDIFWRXTNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC(=O)N2

Origin of Product

United States

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